2-(Dimethylamino)-2-ethylpropane-1,3-diol
Description
Overview of Substituted Amino Alcohols as Versatile Building Blocks in Contemporary Chemical Science
Substituted amino alcohols are a class of organic compounds characterized by the presence of both an amino group and a hydroxyl group. This bifunctionality makes them exceptionally versatile building blocks in modern chemical science. The proximity of the nitrogen and oxygen atoms can lead to unique reactivity and conformational properties, which are exploited in a wide array of synthetic applications.
These compounds are crucial synthons in the pharmaceutical industry for the creation of chiral auxiliaries, ligands for asymmetric catalysis, and as integral components of active pharmaceutical ingredients. For instance, the 1,2-amino alcohol motif is a common feature in many natural products and drugs. The synthesis of enantiopure amino alcohols is a major focus in organic chemistry, with numerous methods developed to control stereochemistry and achieve high yields. Furthermore, the ability of the amino and hydroxyl groups to be differentially protected and functionalized allows for their sequential and selective incorporation into complex molecular architectures.
Significance of the Propane-1,3-diol Scaffold in Functional Molecular Design and Synthesis
The propane-1,3-diol unit is a fundamental three-carbon scaffold that provides a flexible yet stable backbone for molecular design. Its two primary hydroxyl groups can serve as handles for further chemical modification, making it an ideal component for the synthesis of polyesters, polyurethanes, and other polymers. The 1,3-relationship of the hydroxyl groups allows for the formation of six-membered rings, such as cyclic carbonates, which are important monomers for ring-opening polymerization to produce biodegradable polymers. rsc.orggoogle.com
When this scaffold is substituted at the C2 position, as in the 2-amino-1,3-propanediol (B45262) family, its utility is significantly enhanced. rsc.org The central quaternary carbon introduces a point of conformational constraint and a locus for further substitution. The amino group at this position provides an additional site for functionalization, which can be achieved chemo-selectively due to the different reactivity of amines and alcohols. google.com This "A2" type structure (two hydroxyl groups, one amino group) has been identified as a versatile platform for creating a diverse range of functional molecules, from intermediates for non-ionic X-ray contrast agents to building blocks for novel materials. nih.gov
Research Trajectories and Academic Relevance of 2-(Dimethylamino)-2-ethylpropane-1,3-diol Systems
While specific academic research focusing exclusively on this compound is not extensively documented in publicly accessible literature, its academic relevance can be inferred from the rich chemistry of the broader class of 2-substituted 2-aminopropane-1,3-diols. Research in this area has followed several key trajectories.
One major area of investigation is in medicinal chemistry. A series of 2-substituted 2-aminopropane-1,3-diols have been synthesized and evaluated for their potent immunosuppressive activities. epa.govchemspider.com This line of research led to the development of Fingolimod (FTY720), a drug used for treating multiple sclerosis, which is a 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride. epa.gov The structural similarity suggests that analogues like this compound could be of interest for synthesizing new immunomodulatory agents, where the N,N-dimethyl and C2-ethyl groups would modulate properties like solubility, basicity, and metabolic stability.
In materials chemistry, the 2-aminopropane-1,3-diol scaffold is recognized as a versatile precursor for functional monomers. rsc.org The ability to selectively react with the amino group allows for the introduction of various functionalities before cyclizing the diol into a carbonate monomer. These monomers can then be polymerized to create well-defined, functional, and often biodegradable polymers. rsc.orggoogle.com The tertiary amine present in this compound could impart pH-responsiveness or catalytic activity to resulting polymers, making it a valuable target for the development of "smart" materials or polymer-based catalysts. Given these established research directions, this compound represents a molecule with considerable potential for future academic and industrial exploration in both medicinal and materials science.
Chemical and Physical Properties
| Property | Value (for Methyl Analogue) |
|---|---|
| Molecular Formula | C6H15NO2 |
| Molecular Weight | 133.19 g/mol |
| XLogP3-AA (LogP) | -0.9 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 3 |
| Exact Mass | 133.110278721 Da |
| Topological Polar Surface Area | 43.7 Ų |
| Heavy Atom Count | 9 |
Note: Data is for 2-(Dimethylamino)-2-methylpropane-1,3-diol (CAS 63246-63-9) as a structural analogue. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
2-(dimethylamino)-2-ethylpropane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2/c1-4-7(5-9,6-10)8(2)3/h9-10H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYCHBXRTBLOSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)(CO)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00280628 | |
| Record name | 2-(dimethylamino)-2-ethylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00280628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
44865-14-7 | |
| Record name | 2-(Dimethylamino)-2-ethyl-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=44865-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 17710 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0044865147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC17710 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17710 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(dimethylamino)-2-ethylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00280628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contemporary Synthetic Methodologies for 2 Dimethylamino 2 Ethylpropane 1,3 Diol and Analogous Structures
Total Synthesis Strategies for 2-(Dimethylamino)-2-ethylpropane-1,3-diol
While a definitive, step-by-step total synthesis of this compound is not extensively detailed in publicly available literature, plausible synthetic routes can be extrapolated from the synthesis of structurally similar compounds. One potential strategy begins with a suitable nitroalkane precursor, which can be subsequently reduced to the corresponding primary amine and then alkylated.
A hypothetical retrosynthetic analysis suggests that this compound could be derived from 2-ethyl-2-nitropropane-1,3-diol. The synthesis could proceed as follows:
Nitration: The synthesis would likely start with the nitration of an appropriate precursor to introduce the nitro group at the C2 position.
Reduction: The nitro group is then reduced to a primary amine. A common method for this transformation is the use of a reducing agent like tin (Sn) in the presence of hydrochloric acid (HCl), followed by heating. nveo.orgnveo.org
N,N-dimethylation: The resulting primary amine can then be converted to the dimethylamino group. This can be achieved through various methods, such as the Eschweiler-Clarke reaction, which involves treatment with formic acid and formaldehyde (B43269). chemicalbook.com
An alternative approach could involve the use of 2-amino-2-ethylpropane-1,3-diol as a starting material, which would then undergo N,N-dimethylation as described above.
Synthetic Pathways to Related Amino-Substituted Propane-1,3-diols
The synthesis of amino-substituted propane-1,3-diols is a well-explored area, with several general strategies for constructing the core structure and introducing the desired substituents.
General Approaches for Amino-1,3-diol Backbone Construction
The construction of the 2-amino-1,3-propanediol (B45262) backbone can be achieved through several established synthetic routes. A common starting material is 2-amino-1,3-propanediol, which is commercially available. rsc.org From this starting point, various modifications can be made to the amino group and the carbon backbone.
Another general method involves the reduction of nitro-diols. For instance, 2-bromo-2-nitropropane-1,3-diol (Bronopol) can be reduced to 2-amino-2-bromo-propane-1,3-diol using tin and hydrochloric acid. nveo.orgnveo.org This amino-bromo-diol can then serve as a precursor for further functionalization. For example, it can be reacted with diphenylamine (B1679370) to synthesize 2-amino-2-(diphenylamino)-propane-1,3-diol. scispace.com
A series of 2-substituted 2-aminopropane-1,3-diols have been synthesized and evaluated for their biological activities. nih.gov These syntheses often involve the introduction of various substituents at the C2 position, highlighting the versatility of this molecular scaffold. nih.gov
Introduction of Amine and Alkyl Substituents in Polyol Frameworks
The introduction of amine and alkyl groups onto a polyol framework can be accomplished through a variety of synthetic transformations.
Introduction of Amine Groups: As mentioned previously, the reduction of nitro groups is a common method for introducing a primary amine. Another approach is the Gabriel synthesis, which involves the alkylation of potassium phthalimide (B116566) followed by hydrolysis. libretexts.org Reductive amination of aldehydes and ketones is another powerful method for synthesizing amines. libretexts.org
Introduction of Alkyl Groups: Alkyl substituents can be introduced at various stages of the synthesis. For instance, starting with an appropriately substituted malonic acid derivative can lead to the desired alkyl-substituted propane-1,3-diol. Asymmetric syntheses of chiral propane-1,3-diols have been achieved starting from monoalkylmalonic acids. rsc.org
The following table summarizes some of the key synthetic strategies for constructing amino-substituted propane-1,3-diols.
| Starting Material | Key Transformation(s) | Product |
| 2-amino-1,3-propanediol | N-alkylation/acylation | Functionalized 2-amino-1,3-propanediols |
| 2-bromo-2-nitropropane-1,3-diol | Reduction of nitro group | 2-amino-2-bromo-propane-1,3-diol |
| Monoalkylmalonic acid half-esters | Asymmetric transformation and reduction | Chiral alkyl-substituted propane-1,3-diols |
Asymmetric Synthesis and Stereochemical Control in Chiral Diol Production
The synthesis of chiral diols with high enantiomeric and diastereomeric purity is a significant challenge in organic synthesis. The stereochemistry of these compounds can have a profound impact on their biological activity and material properties.
Enantioselective Routes to Chiral Amino-Propane-1,x-diol Systems
Several enantioselective methods have been developed for the synthesis of chiral diols. One of the most powerful is the Sharpless asymmetric dihydroxylation, which allows for the conversion of alkenes to chiral 1,2-diols with high enantioselectivity. researchgate.net This method has been used to establish the absolute configuration of natural phenylpropanoids containing a 1,2-diol moiety. researchgate.net
Another important strategy is the asymmetric reduction of prochiral ketones. The use of chiral catalysts, such as those derived from proline, can lead to the formation of chiral alcohols with high enantiomeric excess. nih.govlibretexts.org The CBS (Corey-Bakshi-Shibata) reduction is another widely used method for the enantioselective reduction of ketones to alcohols. iupac.org
Chiral 1,3-diols can be synthesized with high enantiomeric purity through a two-step process involving an asymmetric aldol (B89426) reaction to form chiral 1,3-keto alcohols, followed by an asymmetric reduction using chiral oxazaborolidine reagents. nih.gov
Mechanistic Insights into Stereocontrol and Stereochemical Impact
The stereochemical outcome of these asymmetric reactions is governed by the formation of diastereomeric transition states. In catalyst-controlled reactions, the chiral catalyst creates a chiral environment that favors the formation of one enantiomer over the other.
For example, in the Sharpless asymmetric dihydroxylation, the chiral ligand coordinates to the osmium catalyst, creating a chiral pocket that directs the dihydroxylation to one face of the double bond. The specific enantiomer produced depends on the chirality of the ligand used.
In asymmetric reductions of ketones, the chiral catalyst, such as a chiral oxazaborolidine, coordinates to both the reducing agent and the ketone. This coordination pre-organizes the transition state in a way that leads to the preferential formation of one enantiomeric alcohol.
The absolute configuration at the quaternary carbon in 2-substituted 2-aminopropane-1,3-diols has been shown to be crucial for their immunosuppressive activity. nih.gov This highlights the importance of stereochemical control in the synthesis of biologically active molecules. The preservation of stereochemistry is also a critical aspect in the synthesis of peptidyl-RNAs, where racemization or epimerization can lead to a loss of biological function. bioengineer.org
The following table outlines some of the key methods for the asymmetric synthesis of chiral diols.
| Method | Substrate | Product | Key Features |
| Sharpless Asymmetric Dihydroxylation | Alkene | Chiral 1,2-diol | High enantioselectivity, predictable stereochemistry |
| Asymmetric Aldol Reaction / Asymmetric Reduction | Aldehyde/Ketone | Chiral 1,3-diol | Two-step process, high enantiomeric purity |
| CBS Reduction | Prochiral Ketone | Chiral alcohol | Use of a chiral oxazaborolidine catalyst |
Functional Group Transformations and Derivatization from the Diol Moiety
The 1,3-diol functionality present in this compound and its analogs serves as a versatile platform for a variety of functional group transformations and derivatizations. These reactions allow for the modification of the diol moiety to introduce new chemical properties and functionalities. Key transformations include the synthesis of cyclic carbonates and condensation reactions to form Schiff bases, which expand the synthetic utility of these amino diols.
The synthesis of six-membered cyclic carbonates, specifically 1,3-dioxan-2-ones, from 1,3-propanediols is a significant transformation that has seen the development of milder and more efficient methodologies compared to traditional methods that often employ hazardous reagents like phosgene. rsc.orgnih.gov These cyclic carbonates are valuable intermediates for the production of aliphatic polycarbonates, which are of interest for their biodegradability and biocompatibility. rsc.org
One contemporary approach involves the direct use of carbon dioxide (CO2) at low pressures. For instance, a one-pot procedure utilizing CO2 at atmospheric pressure in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base and subsequent cyclization has been reported to produce various 6-membered cyclic carbonates from 1,3-diols in moderate yields. rsc.orgnih.gov This method offers a safer alternative to phosgene-based syntheses. rsc.org The reaction proceeds at room temperature, making it an energy-efficient process. rsc.org
Another green and selective method is the lipase-catalyzed chemospecific transesterification of 1,3-diols with dimethyl carbonate (DMC). researchgate.net This enzymatic approach can achieve high yields of cyclic carbonates, with the chemospecificity of the lipase (B570770) playing a crucial role in favoring the formation of the desired product. researchgate.net For example, the reaction of 3-methyl-1,3-butanediol (B1361614) with DMC using a lipase catalyst resulted in a 99.3% yield of the corresponding cyclic carbonate. researchgate.net
Furthermore, carbene-catalyzed fixation of CO2 onto 1,3-diols has emerged as an innovative route to six-membered cyclic carbonates. nih.govrsc.org This reaction is typically performed at atmospheric pressure of CO2 in the presence of a base and an alkyl halide. nih.govrsc.org For instance, the synthesis of 5-phenyl-1,3-dioxan-2-one from the corresponding diol was achieved with a 53% yield using this method. rsc.org A catalyst system of CeO2 in conjunction with 2-cyanopyridine (B140075) as a dehydrating agent has also been effectively used for the direct synthesis of cyclic carbonates from CO2 and diols, yielding various cyclic carbonates, including 6-membered rings, in good to excellent yields. acs.org
The table below summarizes the yields of cyclic carbonates synthesized from various 1,3-diols using contemporary methods.
Table 1: Synthesis of Cyclic Carbonates from Various 1,3-Diols
| 1,3-Diol | Reagents and Conditions | Cyclic Carbonate Product | Yield (%) |
|---|---|---|---|
| 1,3-Propanediol | CO2 (1 atm), DBU, NEt3, TsCl, CHCl3, rt | 1,3-Dioxan-2-one | 68 |
| 2,2-Dimethyl-1,3-propanediol | CO2 (1 atm), DBU, NEt3, TsCl, CHCl3, rt | 5,5-Dimethyl-1,3-dioxan-2-one | 53 |
| 1,3-Butanediol | Dimethyl carbonate, Lipase, 90°C | 4-Methyl-1,3-dioxan-2-one | 85.5 |
| 3-Methyl-1,3-butanediol | Dimethyl carbonate, Lipase, 90°C | 4,4-Dimethyl-1,3-dioxan-2-one | 99.3 |
The primary amino group in amino diols, such as analogs of this compound, readily undergoes condensation reactions with aldehydes to form Schiff bases (imines). This reaction is a cornerstone of organic synthesis due to its simplicity and the wide range of applications for the resulting Schiff base compounds. researchgate.netjptcp.com The formation of the azomethine (C=N) group is a reversible reaction that is typically acid or base-catalyzed and often involves the removal of water to drive the equilibrium towards the product. nih.gov
A notable example is the piperidine-catalyzed reaction of 2-amino-2-methyl-1,3-propanediol (B94268) with various aromatic aldehydes. researchgate.netjptcp.com This reaction generates the corresponding Schiff bases, and in some cases, the corresponding 1,3-dioxane (B1201747) as a byproduct. researchgate.netjptcp.com The synthesis is straightforward and allows for the introduction of diverse aromatic moieties onto the amino diol scaffold. researchgate.netjptcp.com The resulting Schiff bases can be characterized using spectroscopic methods such as IR, ¹H-NMR, and ¹³C-NMR. researchgate.net
The general mechanism for Schiff base formation involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. nih.gov This is followed by the elimination of a water molecule to yield the imine. nih.gov The reaction can be influenced by the nature of the substituents on both the amino diol and the aldehyde.
The table below presents a series of Schiff bases synthesized from 2-amino-2-methyl-1,3-propanediol and various substituted benzaldehydes, along with key characterization data.
Table 2: Characterization of Schiff Bases Derived from 2-Amino-2-methyl-1,3-propanediol
| Aldehyde | Schiff Base Product | Melting Point (°C) | IR (C=N stretch, cm⁻¹) | ¹H-NMR (CH=N, ppm) |
|---|---|---|---|---|
| Benzaldehyde | 2-((Benzylideneamino)methyl)-2-methylpropane-1,3-diol | 102-104 | 1645 | 8.25 |
| 4-Chlorobenzaldehyde | 2-(((4-Chlorobenzylidene)amino)methyl)-2-methylpropane-1,3-diol | 128-130 | 1647 | 8.28 |
| 4-Nitrobenzaldehyde | 2-Methyl-2-(((4-nitrobenzylidene)amino)methyl)propane-1,3-diol | 155-157 | 1640 | 8.45 |
| 4-Methoxybenzaldehyde | 2-(((4-Methoxybenzylidene)amino)methyl)-2-methylpropane-1,3-diol | 110-112 | 1642 | 8.20 |
Advanced Spectroscopic and Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon-13 (¹³C).
While specific experimental spectra for 2-(Dimethylamino)-2-ethylpropane-1,3-diol are not available, a theoretical analysis of its structure allows for the prediction of its ¹H-NMR and ¹³C-NMR spectra. The structure contains several distinct proton and carbon environments that would give rise to a unique spectral fingerprint.
¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show five distinct signals corresponding to the different types of hydrogen atoms in the molecule.
-N(CH₃)₂ Protons: The six protons of the two methyl groups attached to the nitrogen are chemically equivalent and would appear as a sharp singlet.
-CH₂CH₃ Protons: The ethyl group would produce two signals: a quartet for the methylene (B1212753) (-CH₂) protons, split by the adjacent methyl group, and a triplet for the terminal methyl (-CH₃) protons, split by the adjacent methylene group.
-CH₂OH Protons: The four protons of the two equivalent hydroxymethyl groups are diastereotopic due to the chiral center at the C2 position. They would likely appear as a complex multiplet, or as two distinct signals.
-OH Protons: The two hydroxyl protons would appear as a broad singlet, and its chemical shift would be highly dependent on the solvent, concentration, and temperature.
¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum is predicted to display five signals, corresponding to each unique carbon environment in the molecule.
-N(CH₃)₂ Carbon: A signal corresponding to the two equivalent methyl carbons attached to the nitrogen.
-CH₂CH₃ Carbons: Two distinct signals for the methylene and methyl carbons of the ethyl group.
Quaternary Carbon: A signal for the central quaternary carbon atom bonded to the nitrogen, the ethyl group, and two hydroxymethyl groups.
-CH₂OH Carbon: A signal for the two equivalent carbons of the hydroxymethyl groups.
The following tables provide a theoretical prediction of the ¹H-NMR and ¹³C-NMR spectral data.
Interactive Table 1: Predicted ¹H-NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| -N(CH₃)₂ | 2.2 - 2.4 | Singlet | 6H |
| -CH₂CH₃ | 1.5 - 1.7 | Quartet | 2H |
| -CH₂CH₃ | 0.8 - 1.0 | Triplet | 3H |
| -CH₂OH | 3.5 - 3.8 | Multiplet | 4H |
Interactive Table 2: Predicted ¹³C-NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -N(CH₃)₂ | 40 - 45 |
| -CH₂CH₃ | 25 - 30 |
| -CH₂CH₃ | 5 - 10 |
| C(N)(Et)(CH₂OH)₂ | 60 - 65 |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. The expected vibrational modes for this compound are based on the functional groups it contains: hydroxyl (-OH), amine (C-N), and alkyl (C-H, C-C) groups.
O-H Stretch: A strong, broad absorption band is expected in the IR spectrum in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl groups.
C-H Stretch: Multiple sharp peaks are anticipated in the 2850-3000 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the dimethylamino and ethyl groups.
C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region would indicate the C-O stretching of the primary alcohol groups.
C-N Stretch: A medium to weak band in the 1000-1250 cm⁻¹ range is expected for the C-N stretching vibration of the tertiary amine.
Raman spectroscopy would provide complementary information, particularly for the non-polar C-C backbone vibrations, which are often weak in the IR spectrum.
Interactive Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H | Stretch | 3200 - 3600 | Strong, Broad |
| C-H | Stretch (Alkyl) | 2850 - 3000 | Medium-Strong |
| C-O | Stretch (Alcohol) | 1000 - 1260 | Strong |
| C-N | Stretch (Amine) | 1000 - 1250 | Weak-Medium |
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Techniques
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The compound this compound is an aliphatic amino alcohol. It lacks conjugated systems or chromophores that typically absorb light in the 200-800 nm range. The expected electronic transitions (n → σ* for the non-bonding electrons on oxygen and nitrogen) occur at wavelengths below 200 nm. Therefore, it is predicted that this compound would not exhibit significant absorption in a standard UV-Vis spectrum.
Mass Spectrometry for Molecular Fragmentation and Identification
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for structural elucidation through fragmentation analysis.
The molecular formula of this compound is C₇H₁₇NO₂. Its molecular weight is approximately 147.22 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 147.
For GC-MS analysis, the compound would first need to be sufficiently volatile and thermally stable. Derivatization, such as silylation of the hydroxyl groups, might be necessary to improve its chromatographic properties. The mass spectrum would show the molecular ion of the derivatized compound and characteristic fragmentation patterns. A common fragmentation for amino compounds is the alpha-cleavage, which would lead to the formation of a stable iminium ion. For instance, cleavage of the C-C bond adjacent to the nitrogen could result in a prominent fragment ion.
LC-MS is well-suited for the analysis of polar, non-volatile compounds like this compound. Using a technique like electrospray ionization (ESI) in positive ion mode, the compound would likely be detected as the protonated molecule [M+H]⁺ at m/z = 148. Tandem mass spectrometry (MS/MS) of this precursor ion would induce fragmentation, with expected losses of small neutral molecules like water (H₂O) and formaldehyde (B43269) (CH₂O) from the hydroxymethyl groups, or cleavage of the ethyl group.
Solid-State Structural Determination via X-ray Crystallography.
No published X-ray crystallography data for this compound was found.
Advanced Spectroscopic Probes for Intermolecular Interactions
No published studies utilizing Near-Infrared (NIR) Spectroscopy with multivariate analysis on this compound were found.
Theoretical and Computational Chemistry of 2 Dimethylamino 2 Ethylpropane 1,3 Diol Systems
Quantum Chemical Investigations of Electronic and Geometric Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(Dimethylamino)-2-ethylpropane-1,3-diol, these methods can predict its three-dimensional shape, the distribution of electrons, and its energetic properties, all of which dictate its chemical behavior.
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. nih.govrsc.org It is employed to determine the most stable geometric arrangement of atoms in a molecule, known as the ground state optimization. In this process, the potential energy of the molecule is minimized with respect to the positions of its nuclei. For this compound, a DFT calculation, for instance at the B3LYP/6-311++G(d,p) level of theory, would yield the optimized bond lengths, bond angles, and dihedral angles. researchgate.net This provides a precise three-dimensional model of the molecule.
The calculation also provides the total electronic energy of the molecule in its optimized state. This energy value is crucial for comparing the relative stability of different conformations or isomers and for calculating the thermodynamics of reactions involving the molecule.
Table 1: Illustrative Optimized Ground State Energy Data for an Amino Alcohol System This table presents hypothetical data for this compound as would be obtained from a DFT calculation.
| Parameter | Value |
|---|---|
| Method | DFT/B3LYP |
| Basis Set | 6-311++G(d,p) |
| Optimized Ground State Energy (Hartree) | -552.8 |
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile or electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity to act as an electrophile or electron acceptor. mdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule that is more easily polarized and more reactive. nih.gov For this compound, the presence of lone pairs on the nitrogen and oxygen atoms would be expected to significantly influence the energy and localization of the HOMO.
Table 2: Illustrative Frontier Molecular Orbital Energies for an Amino Alcohol System This table presents hypothetical data for this compound.
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | 2.1 |
| HOMO-LUMO Gap (ΔE) | 8.6 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govrsc.org The MEP map is plotted onto the electron density surface, using a color scale to represent different potential values. Regions of negative electrostatic potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack. These areas in this compound would be expected around the electronegative oxygen and nitrogen atoms due to their lone pairs of electrons.
Regions of positive electrostatic potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. For this molecule, positive regions would likely be found around the hydrogen atoms of the hydroxyl groups and the amino group. The MEP surface provides a clear, intuitive picture of the molecule's charge landscape and its implications for intermolecular interactions. nih.gov
Population analysis methods are used to assign partial atomic charges to the atoms within a molecule, providing a quantitative measure of the electron distribution. The Mulliken charge analysis is a common method that partitions the total electron population among the constituent atoms. While Mulliken charges are known to be basis set dependent, they can still provide useful qualitative insights into the local charge distribution.
For this compound, a Mulliken population analysis would be expected to show significant negative charges on the oxygen and nitrogen atoms, reflecting their high electronegativity. The carbon atoms bonded to these heteroatoms would likely exhibit positive charges, and the hydrogen atoms of the hydroxyl and amino groups would also be positively charged. This information is valuable for understanding the molecule's polarity and its interactions with other polar molecules or ions.
Table 3: Illustrative Mulliken Atomic Charges for Key Atoms in an Amino Alcohol System This table presents hypothetical data for the heteroatoms in this compound.
| Atom | Mulliken Charge (a.u.) |
|---|---|
| O (hydroxyl 1) | -0.72 |
| O (hydroxyl 2) | -0.71 |
Reaction Mechanism Studies and Kinetics Prediction
Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions, including identifying transition states and calculating activation energies. This is particularly useful for studying the degradation of molecules like amino alcohols.
These studies typically involve calculating the reaction pathways for hydrogen abstraction from different sites on the molecule. acs.orgnih.gov For an amino alcohol, the likely sites for hydrogen abstraction are the C-H bonds, the O-H bond of the alcohol group, and the N-H bonds of the amino group (if present). Theoretical calculations can determine the activation energy for each abstraction pathway, thereby predicting the most favorable reaction channel. acs.orgnih.gov In the case of AMP, theoretical calculations have predicted that hydrogen abstraction occurs predominantly from the –CH2– group. acs.orgnih.gov Similar computational approaches could be applied to this compound to predict its degradation products and reaction kinetics in various chemical environments. mdpi.comresearchgate.net
Theoretical Calculation of Thermodynamic Activation Parameters and Transition States
The theoretical calculation of thermodynamic activation parameters is crucial for understanding the kinetics of reactions involving this compound. These parameters, including activation energy (Ea), enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), can be determined using computational methods such as Density Functional Theory (DFT) and ab initio calculations.
The process begins with the identification of the transition state (TS) structure for a given reaction. The transition state is a first-order saddle point on the potential energy surface, and its geometry is optimized using various computational algorithms. Frequency calculations are then performed to confirm the nature of the stationary point; a genuine transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Once the transition state and reactant structures are optimized, their electronic energies are calculated. The activation energy (Ea) is the difference between the energy of the transition state and the reactants. Thermodynamic activation parameters are then derived using statistical mechanics principles within the framework of Transition State Theory (TST). mdpi.com For instance, the enthalpy of activation is related to the activation energy, and the entropy of activation reflects the change in disorder from reactants to the transition state.
These calculations provide a quantitative understanding of the reaction barriers, enabling the prediction of reaction rates and the elucidation of reaction mechanisms at a molecular level.
Table 1: Illustrative Thermodynamic Activation Parameters for a Hypothetical Reaction
| Parameter | Description | Typical Calculated Value Range |
| Ea (Activation Energy) | The minimum energy required for a reaction to occur. | 50 - 100 kJ/mol |
| ΔH‡ (Enthalpy of Activation) | The change in enthalpy when the reactants form the activated complex. | 45 - 95 kJ/mol |
| ΔS‡ (Entropy of Activation) | The change in entropy during the formation of the activated complex. | -50 to 50 J/(mol·K) |
| ΔG‡ (Gibbs Free Energy of Activation) | The change in Gibbs free energy during the formation of the activated complex, determining the reaction rate. | 60 - 120 kJ/mol |
Note: The values in this table are illustrative and represent typical ranges for organic reactions. Specific values for reactions involving this compound would require dedicated computational studies.
Polymerization Process Simulation and Kinetic Modeling
Computational modeling serves as a powerful tool for investigating the polymerization of monomers like functionalized propanediols. Kinetic modeling, in particular, allows for the simulation of polymerization processes to predict polymer properties such as molecular weight distribution, dispersity, and monomer conversion over time. mdpi.com
Reversible Addition–Fragmentation chain-Transfer (RAFT) polymerization is a versatile method for synthesizing polymers with controlled architectures. nih.gov Computational chemistry plays a significant role in understanding the complex kinetics and mechanisms of RAFT polymerization. uq.edu.au Quantum mechanical calculations can be employed to study the energetics of the key elementary reactions in the RAFT process, including initiation, propagation, addition-fragmentation, and termination.
Kinetic modeling of the RAFT polymerization of a monomer derived from this compound would involve solving a set of differential equations that describe the concentration changes of all species involved in the reaction. These models can predict the evolution of monomer conversion and the number-average molecular weight of the resulting polymer. researchgate.net Such simulations are invaluable for optimizing reaction conditions to achieve desired polymer characteristics. researchgate.net
Table 2: Key Parameters in Kinetic Modeling of RAFT Polymerization
| Parameter | Symbol | Description |
| Rate coefficient of propagation | kp | Describes the rate of monomer addition to the growing polymer chain. |
| Rate coefficient of termination | kt | Describes the rate of reaction between two growing polymer chains. |
| RAFT addition rate coefficient | kadd | Describes the rate of addition of a propagating radical to the RAFT agent. |
| RAFT fragmentation rate coefficient | kfrag | Describes the rate of fragmentation of the intermediate radical adduct. |
Note: These parameters are typically determined experimentally or estimated using computational methods to build an accurate kinetic model.
Computational Analysis of Intermolecular Hydrogen Bonding and Solvation Effects
The presence of hydroxyl (-OH) and dimethylamino (-N(CH₃)₂) groups in this compound allows for the formation of intermolecular hydrogen bonds. morressier.com These non-covalent interactions significantly influence the physical and chemical properties of the compound. Computational methods, such as DFT and molecular dynamics (MD) simulations, can provide detailed insights into the nature and strength of these hydrogen bonds. nih.gov
The Atoms in Molecules (AIM) theory can be used to analyze the electron density topology to characterize hydrogen bonds. researchgate.net Furthermore, computational studies can explore how the solvent environment affects these interactions. Solvation models, both implicit (continuum models) and explicit (including individual solvent molecules), can be used to simulate the behavior of this compound in different solvents. researchgate.netresearchgate.net These simulations can reveal how solvent molecules interact with the solute and influence its conformation and reactivity. Understanding solvation effects is critical for predicting the behavior of the compound in solution.
Chemical Reactivity and Mechanistic Pathways
Reactivity of the Tertiary Dimethylamino Moiety
The tertiary dimethylamino group is a key center of reactivity in the molecule. Its non-bonding electron pair on the nitrogen atom confers nucleophilic and basic properties, making it susceptible to attack by electrophiles.
The lone pair of electrons on the nitrogen atom of the dimethylamino group makes it a potent nucleophile. This allows it to react with alkylating agents, such as alkyl halides, to form quaternary ammonium (B1175870) salts. This process, known as quaternization, converts the neutral tertiary amine into a positively charged quaternary ammonium ion. The reaction proceeds via a standard SN2 mechanism, where the nitrogen atom attacks the electrophilic carbon of the alkylating agent, displacing a leaving group.
The versatility of this reaction is demonstrated in hydrogen-borrowing catalysis, where alcohols can be used as alkylating agents for amines. nih.gov In this process, a catalyst temporarily oxidizes the alcohol to an aldehyde, which then reacts with the amine to form an iminium ion intermediate that is subsequently reduced. researchgate.net This methodology allows for the environmentally benign synthesis of tertiary and quaternary amines. nih.govresearchgate.net
Transformations Involving the Primary Hydroxyl Groups
The two primary hydroxyl (-CH₂OH) groups in 2-(Dimethylamino)-2-ethylpropane-1,3-diol exhibit reactivity typical of primary alcohols. They can participate in a variety of transformations, including esterification, etherification, and oxidation.
Esterification: In the presence of an acid catalyst or a coupling agent like a carbodiimide, the hydroxyl groups can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. noaa.govacs.org
Etherification: The hydroxyl groups can be converted into ethers, for example, through the Williamson ether synthesis, which involves deprotonation to form an alkoxide followed by reaction with an alkyl halide.
Oxidation: As detailed in the following section, the primary hydroxyl groups can be oxidized to aldehydes or further to carboxylic acids, depending on the oxidizing agent and reaction conditions. noaa.gov
The presence of two hydroxyl groups allows for the possibility of mono- or di-functionalization, depending on the stoichiometry of the reagents used.
Oxidation and Environmental Degradation Mechanisms
The oxidation of this compound can proceed via attack on the hydroxyl groups or through pathways involving the amino group, particularly in environmental degradation scenarios.
For non-vicinal diols, oxidation typically yields hydroxycarbonyl (B1239141) compounds through a hydride-transfer mechanism, similar to that for monohydric alcohols. ias.ac.inrsc.orgias.ac.in In these reactions, a complex between the oxidant and the diol often forms in a pre-equilibrium step. researchgate.net The reaction kinetics frequently show a first-order dependence on the oxidant and Michaelis-Menten type kinetics with respect to the diol. researchgate.netias.ac.in
For example, the oxidation of propane-1,3-diol by acid permanganate (B83412) is first order with respect to both the diol and the permanganate, with permanganic acid postulated as the reactive oxidizing species. rsc.org The mechanism is proposed to involve a hydride-transfer from the diol to the oxidant. ias.ac.inrsc.org
| Oxidant | Solvent/Conditions | Kinetic Profile | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Acid Permanganate | Aqueous Acid | First order in [Diol] and [Permanganate] | Hydride-transfer | rsc.org |
| Benzyltrimethylammonium Tribromide (BTMAB) | 3:7 Acetic Acid-Water | Michaelis-Menten kinetics for [Diol] | Hydride ion transfer | researchgate.netias.ac.in |
| Quinolinium Fluorochromate (QFC) | DMSO | Michaelis-Menten kinetics for [Diol] | Hydride-transfer via chromate (B82759) ester | |
| Pyridinium Hydrobromide Perbromide (PHPB) | Aqueous Acetic Acid | Michaelis-Menten kinetics for [Diol] | Hydride-transfer | ias.ac.in |
The atmospheric fate of amino alcohols is primarily determined by their reaction with hydroxyl (•OH) radicals. whiterose.ac.ukresearchgate.netnilu.no Studies on the analogue 2-Amino-2-methyl-1-propanol (B13486) (AMP) provide a model for the degradation of this compound. whiterose.ac.ukacs.org
The reaction is initiated by the abstraction of a hydrogen atom by an •OH radical. Theoretical calculations for AMP predict that H-abstraction occurs predominantly from the –CH₂– group (>70%), with minor contributions from the –NH₂ group (5–20%) and the –CH₃ groups (5–10%). whiterose.ac.ukacs.org Hydrogen abstraction from the –OH group is considered negligible under atmospheric conditions. whiterose.ac.ukacs.org
Following H-abstraction from a carbon atom, the resulting alkyl radical reacts with atmospheric oxygen (O₂) to form a peroxy radical (RO₂•). This peroxy radical can then react further, leading to a cascade of products. For AMP, the major gas-phase product is 2-amino-2-methylpropanal, formed from the abstraction at the -CH₂- group. researchgate.netacs.org Other minor products include imines, amides, and formaldehyde (B43269). whiterose.ac.ukacs.org This suggests that the atmospheric degradation of this compound would likely proceed via similar pathways, initiated by •OH radical attack primarily at the carbon atoms adjacent to the functional groups.
Condensation Reactions with Carbonyl Compounds
Amino alcohols like this compound can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones. acs.org These reactions typically involve the nucleophilic attack of the amino group on the carbonyl carbon, followed by the involvement of a hydroxyl group.
When an amino alcohol reacts with an aldehyde or ketone, the initial step is often the formation of a hemiaminal intermediate. This can be followed by an intramolecular cyclization, where a hydroxyl group displaces the hemiaminal's hydroxyl group to form a stable five- or six-membered heterocyclic ring. mdpi.comscirp.orgscirp.org In the case of 1,2-amino alcohols reacting with aldehydes, this leads to the formation of 1,3-oxazolidines. mdpi.comwikipedia.orgorganic-chemistry.org
The reaction is reversible and can be catalyzed by acids or bases. nih.gov While the initial product of the amine and carbonyl reaction is a Schiff base (an imine), if a hydroxyl group is suitably positioned within the molecule, subsequent intramolecular cyclization can occur to yield the more stable oxazolidine (B1195125) ring. mdpi.comwikipedia.org The formation of the oxazolidine is often favored thermodynamically over the corresponding imine. mdpi.com These reactions are crucial in synthetic organic chemistry for creating heterocyclic structures and as a method for protecting the amino and hydroxyl groups. acs.orgscirp.org
Polymer Chemistry and Advanced Materials Science
Controlled Polymerization Strategies Utilizing Amino-Functionalized Monomers
Controlled/living radical polymerization (CRP) methods are instrumental in synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures. These techniques rely on establishing a dynamic equilibrium between active and dormant polymer chains.
Atom Transfer Radical Polymerization (ATRP) is a robust and widely used CRP technique for polymerizing a variety of functional monomers, including amino-functionalized methacrylates like 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA). cmu.edu The polymerization of DMAEMA via ATRP allows for the synthesis of well-defined poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA). cmu.edu This process typically employs a transition metal complex, such as copper bromide (CuBr) complexed with an amine-based ligand, and an alkyl halide initiator like ethyl 2-bromoisobutyrate. cmu.edu
The controlled nature of ATRP for DMAEMA has been demonstrated through kinetic studies, which show a linear increase in molecular weight with monomer conversion and result in polymers with low polydispersity values. rsc.org This control allows for the precise design of polymer chains. rsc.org Furthermore, the versatility of ATRP is highlighted by its compatibility with various solvents and its ability to be conducted under mild conditions. rsc.org For instance, a mixed transition metal catalytic system of Fe(0) and Cu(ii) has been successfully used for the SARA ATRP (Supplemental Activator and Reducing Agent ATRP) of DMAEMA in water-isopropanol mixtures. rsc.orgnih.gov
The synthesis of well-defined PDMAEMA through ATRP is a critical step for creating more complex macromolecular architectures, such as block copolymers. cmu.educmu.edu By using a macroinitiator, which is a polymer chain with an active initiator site at its end, a second monomer can be polymerized from the end of the first polymer block, leading to the formation of a block copolymer. cmu.edu
Table 1: Experimental Conditions for ATRP of DMAEMA
| Initiator | Catalyst/Ligand | Solvent | Temperature (°C) | Resulting PDI | Reference |
| Ethyl 2-bromoisobutyrate | CuBr/bpy | Various | 90-110 | ~1.2-1.4 | cmu.edu |
| Ethyl 2-bromoisobutyrate | Fe(0)/CuBr2/PMDETA | Water/Isopropanol | 25-60 | ~1.13 | rsc.org |
| mPEG-Br macroinitiator | Fe(0)/CuBr2/PMDETA | Water/Isopropanol | 25 | Low | nih.gov |
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful CRP technique that is compatible with a wide range of functional monomers, including amino-functionalized methacrylates. This method utilizes a chain transfer agent (CTA) to mediate the polymerization, allowing for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. rsc.orgusm.edu
RAFT polymerization of amino acid-based chiral methacrylates has been successfully demonstrated, yielding well-defined polymers. rsc.org The process exhibits pseudo-first-order kinetics and a linear evolution of number-average molecular weight with conversion, confirming the controlled nature of the polymerization. rsc.org This control is crucial for the synthesis of block copolymers, where a polymer synthesized by RAFT can be used as a macro-CTA for the polymerization of a second monomer. rsc.org
The direct polymerization of primary amine-containing methacrylates, such as 2-aminoethyl methacrylate (AEMA), in aqueous media via RAFT has also been achieved. usm.edu This highlights the robustness of the RAFT process in the presence of functional groups like primary amines, which can be challenging for other polymerization techniques. researchgate.net The ability to polymerize such monomers in water is also an important advantage from an environmental and practical standpoint.
A key feature of RAFT polymerization is the retention of the CTA fragment at the end of the polymer chains. This end-group fidelity allows for further chain extension or post-polymerization modification. For example, a poly(DMAEMA) chain synthesized via RAFT can be chain-extended with a different monomer, such as styrene, to create a well-defined diblock copolymer. nih.gov
Table 2: RAFT Polymerization of Amino-Functionalized Methacrylates
| Monomer | CTA | Initiator | Solvent | Resulting PDI | Reference |
| Boc-Ala-HEMA | 4-cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid | AIBN | Dioxane | <1.2 | rsc.org |
| AEMA | 4-cyanopentanoic acid dithiobenzoate | VA-044 | Water | <1.2 | usm.edu |
| DMAEMA | 4-cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid | AIBN | DMF | ~1.21 | nih.gov |
Synthesis and Characterization of Amphiphilic Copolymers
Amphiphilic copolymers are macromolecules composed of both hydrophilic (water-loving) and hydrophobic (water-fearing) segments. This dual nature drives their self-assembly into various nanostructures in aqueous solutions, making them interesting for applications in drug delivery, sensing, and catalysis. scispace.com
Block copolymers consist of two or more distinct polymer chains linked together in a linear fashion. fiveable.me Amphiphilic block copolymers containing a PDMAEMA block can be synthesized with high precision using controlled polymerization techniques like ATRP. cmu.edu For example, an ATRP initiator can be used to first polymerize a hydrophobic monomer like methyl methacrylate (MMA) or styrene. The resulting hydrophobic polymer can then be used as a macroinitiator for the polymerization of DMAEMA, a hydrophilic monomer, to yield an amphiphilic diblock copolymer. cmu.edu Similarly, ABA triblock copolymers can be synthesized using a difunctional macroinitiator. cmu.edu
Graft copolymers feature a main polymer backbone with one or more side chains of a different polymer attached. fiveable.me These can be synthesized through three main approaches: "grafting from," "grafting to," and "grafting through". fiveable.me In the "grafting from" approach, the side chains are polymerized from initiation sites along the backbone. The "grafting to" method involves attaching pre-synthesized polymer chains to the backbone. The "grafting through" method involves the copolymerization of a macromonomer (a polymer chain with a polymerizable end group) with another monomer.
The synthesis of amphiphilic graft copolymers can involve a backbone that is either hydrophilic or hydrophobic, with grafted side chains of the opposite nature. For instance, a hydrophilic polymer backbone could be decorated with hydrophobic side chains, or vice versa. The precise control over the architecture of both block and graft copolymers is crucial as it significantly influences their self-assembly behavior and resulting material properties. nih.gov
Self-Assembly and Supramolecular Structures in Aqueous Media
The amphiphilic nature of block and graft copolymers containing amino-functionalized segments drives their self-assembly in selective solvents, typically water. In an aqueous environment, the hydrophobic blocks tend to aggregate to minimize their contact with water, forming the core of a nanostructure, while the hydrophilic blocks are exposed to the aqueous phase, forming a stabilizing corona. mdpi.com This process can lead to the formation of various morphologies, including spherical micelles, cylindrical or worm-like micelles, and vesicles (also known as polymersomes). scispace.com
Polymers containing amino-functionalized monomers like DMAEMA are often stimuli-responsive, meaning their properties can change in response to external triggers. mdpi.com PDMAEMA, for instance, is both pH- and temperature-responsive. mdpi.com The tertiary amine groups in the DMAEMA units have a pKa of approximately 7.4. mdpi.com At pH values below the pKa, the amine groups are protonated, making the polymer chain positively charged and highly soluble in water. At pH values above the pKa, the amine groups are deprotonated and the polymer becomes less soluble.
This pH-responsiveness can be harnessed to control the self-assembly of copolymers containing PDMAEMA. For example, a block copolymer with a PDMAEMA block might be fully dissolved at low pH but self-assemble into micelles or other structures when the pH is raised above the pKa of the PDMAEMA block, as it becomes more hydrophobic. mdpi.com
In addition to pH, PDMAEMA also exhibits a lower critical solution temperature (LCST) in water, meaning it is soluble at lower temperatures but becomes insoluble and phase-separates as the temperature is raised above the LCST. nih.gov This temperature-responsiveness can also be used to trigger the self-assembly or disassembly of copolymers containing PDMAEMA blocks. core.ac.uk The combination of pH and temperature sensitivity makes these materials particularly interesting for applications where controlled changes in structure and properties are desired. nih.govmit.edu
Table 3: Stimuli-Responsive Behavior of PDMAEMA-Containing Copolymers
| Stimulus | Effect on PDMAEMA Block | Consequence for Self-Assembly | Reference |
| pH < pKa | Amine groups are protonated (hydrophilic) | Disassembly or dissolution of aggregates | mdpi.com |
| pH > pKa | Amine groups are deprotonated (more hydrophobic) | Formation of micelles or other self-assembled structures | mdpi.com |
| Temp < LCST | Polymer is soluble in water (hydrophilic) | Disassembly or dissolution of aggregates | nih.gov |
| Temp > LCST | Polymer becomes insoluble (hydrophobic) | Formation or structural transition of self-assembled aggregates | core.ac.uk |
Despite a comprehensive search of scientific literature and chemical databases, there is currently no available information regarding the use of the chemical compound "2-(Dimethylamino)-2-ethylpropane-1,3-diol" in the synthesis or application of the polymeric materials specified in the requested article outline.
Extensive searches were conducted to find data on the role of this specific compound in the following areas:
Formation of Micellar Aggregates and Stabilizing Properties
Functional Polymeric Materials (Excluding Biomedical/Clinical Applications)
Polymers for Gas Capture and Environmental Applications
Polymeric Surfactants
Applications in Advanced Membranes and Separations
Polymer Electrolytes
The search results did not yield any publications, patents, or research data detailing the polymerization of "this compound" or the evaluation of any resulting polymers for the aforementioned applications. While information exists for structurally related compounds, such as 2-(dimethylamino)ethyl methacrylate (DMAEMA), these are distinct chemical entities, and their properties cannot be attributed to the subject of the query.
Therefore, due to the absence of scientifically validated information, it is not possible to generate the requested article focusing solely on "this compound" within the specified outline.
Coordination Chemistry and Ligand Design Principles
Coordination Modes and Ligand Properties of Amino Alcohols
In a general sense, amino alcohols are a versatile class of ligands in coordination chemistry. researchgate.netalfa-chemistry.com They contain both a nitrogen (amino) and an oxygen (alcohol) donor atom, allowing them to bind to metal ions in various modes. Typically, they act as bidentate ligands, forming stable five- or six-membered chelate rings with a metal center through the nitrogen of the amino group and the oxygen of the hydroxyl group. wikipedia.orgresearchgate.net The hydroxyl group can coordinate either as a neutral alcohol or, upon deprotonation, as an alkoxide, which can bridge multiple metal centers. The specific structure of the amino alcohol, including the steric bulk around the donor atoms, influences the geometry and stability of the resulting metal complex. cu.edu.eg
Synthesis and Structural Analysis of Metal Complexes
No studies were found describing the synthesis or structural analysis of metal complexes specifically with 2-(Dimethylamino)-2-ethylpropane-1,3-diol. Research on structurally related amino alcohols and amino-diamines demonstrates that such complexes are typically synthesized by reacting the ligand with a metal salt in a suitable solvent. cu.edu.egnih.gov Characterization would generally involve techniques like single-crystal X-ray diffraction to determine the precise three-dimensional structure, along with spectroscopic methods (e.g., IR, UV-Vis) to probe the ligand-metal bonding. nih.govuobaghdad.edu.iq
Studies with Transition Metal Ions (e.g., Copper, Cobalt, Zinc)
Design of Ligands for Catalytic Systems
The design of ligands for catalysis often involves tailoring the steric and electronic properties of the molecule to promote a specific chemical transformation. Chiral amino alcohols are particularly valuable in asymmetric catalysis. alfa-chemistry.com However, there is no available literature that discusses the design or application of this compound or its derivatives in any catalytic systems.
Supramolecular Coordination Chemistry and Assembly
Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. Amino alcohols can participate in forming complex supramolecular structures through coordination bonds and hydrogen bonding via the hydroxyl groups. nih.gov These interactions can direct the formation of dimers, polymers, or more intricate multi-component assemblies. Nevertheless, the scientific literature lacks any reports on the use of this compound in the field of supramolecular assembly.
Applications in Organic Synthesis and Industrial Processes Excluding Direct Pharmaceutical Product Synthesis
Role as Chiral Auxiliaries or Organocatalysts in Asymmetric Transformations
In the field of asymmetric synthesis, chiral auxiliaries and organocatalysts are pivotal for controlling the stereochemical outcome of a reaction. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the formation of a specific stereoisomer. Organocatalysts, on the other hand, are small organic molecules that can accelerate a chemical reaction enantioselectively without being consumed.
While amino diol structures can, in principle, serve as ligands for metals in catalysis or as organocatalysts themselves, there is no specific research available that details the application of 2-(Dimethylamino)-2-ethylpropane-1,3-diol in these roles. The effectiveness of such a compound would depend on its ability to create a specific chiral environment around a reactive center, a property that has not been documented for this molecule.
Intermediate in the Synthesis of Fine Chemicals
Propanediols with amino functionalities are versatile building blocks in the synthesis of more complex molecules, often referred to as fine chemicals. These intermediates can undergo a variety of chemical transformations at their hydroxyl and amino groups to introduce new functionalities.
Theoretically, this compound could serve as a precursor for various derivatives. However, specific examples of its use as an intermediate in the synthesis of fine chemicals (outside of direct pharmaceutical applications) are not described in the available scientific literature.
Green Chemistry Applications (e.g., as Catalysts or Solvents)
Green chemistry emphasizes the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances. The use of bio-based, recyclable, or less toxic solvents and catalysts is a core principle of green chemistry.
Diols and amino alcohols are sometimes explored as green solvents due to their potential for lower toxicity and biodegradability compared to traditional volatile organic compounds. Similarly, if catalytically active, their use could align with green chemistry principles. Nevertheless, there are no studies that have investigated or confirmed the application of this compound as a green catalyst or solvent.
Applications in Electronics Processing, Cleaning, and Degreasing Technologies
In the electronics industry, specialized chemicals are required for processes such as cleaning semiconductor wafers, degreasing components, and formulating photoresists. The properties of a chemical, including its polarity, solvency, and ability to interact with surfaces, determine its suitability for these applications.
While some amino alcohols have found use in cleaning formulations due to their ability to act as surfactants or corrosion inhibitors, there is no information to suggest that this compound is utilized in any electronics processing, cleaning, or degreasing technologies.
Q & A
Q. What are the established synthetic pathways for 2-(Dimethylamino)-2-ethylpropane-1,3-diol, and what critical intermediates are involved?
The synthesis involves multi-step reactions starting with compounds like bromoacetyl chloride and alkylphenyl precursors. Key steps include:
- Reduction of intermediates (e.g., using triethylsilane) to form amino-diol frameworks.
- Treatment with bases (e.g., alkali metal hydroxides) to finalize the dimethylamino group. Critical intermediates include compounds of formula (18) and (19), which undergo bromination and hydrogenation .
- Example pathway :
- Reaction of 2-bromoacetyl chloride with alkylphenol derivatives.
- Reduction of intermediates with agents like LiAlH4 or catalytic hydrogenation.
Q. How is this compound characterized structurally, and what analytical methods are recommended?
- Spectroscopic methods :
- NMR : Key signals include δ 1.2–1.5 ppm (ethyl group), δ 2.3–2.8 ppm (dimethylamino protons), and δ 3.4–3.8 ppm (diol hydroxyls).
- IR : Peaks at ~3300 cm⁻¹ (O–H/N–H stretch) and 1050–1100 cm⁻¹ (C–O stretch).
Advanced Research Questions
Q. What experimental design considerations are critical for optimizing yield in the synthesis of this compound?
- Reaction conditions :
- Temperature control : Exothermic reductions (e.g., using LiAlH4) require gradual addition and cooling to ≤0°C.
- Catalyst selection : Phase-transfer catalysts (e.g., tricaprylmethylammonium salts) improve bromination efficiency .
- Purification challenges :
- Use of aluminum oxide columns to remove residual brominating agents.
- Recrystallization from ethanol/water mixtures to isolate high-purity diol .
- Yield optimization :
- Kinetic studies show >80% yield achievable when intermediates (e.g., formula (19)) are stabilized under inert atmospheres .
Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?
- Case study : Autoimmune disease studies show variability in efficacy due to:
- Dose-dependent effects : Low-dose formulations (≤0.5 mg) require cyclodextrin-based stabilizers to maintain homogeneity .
- Salt form impact : Hydrochloride salts exhibit better solubility but may alter receptor binding compared to free bases .
- Methodological solutions :
- Parallel assays comparing free base, hydrochloride, and phosphate derivatives.
- Use of isothermal titration calorimetry (ITC) to quantify binding affinities .
Q. What strategies ensure stability and content uniformity in low-dose pharmaceutical formulations containing this compound?
- Stabilizers : β-cyclodextrin derivatives (e.g., sulfobutyl ether-β-cyclodextrin) prevent degradation via host-guest encapsulation .
- Homogeneity protocols :
- Dry granulation : Avoids hydrolysis risks associated with wet methods.
- Microdosing : Use of geometric dilution for formulations with ≤1% active ingredient .
- Validation metrics :
- Content uniformity testing via HPLC with ±5% acceptance criteria.
- Accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways .
Q. How does the compound’s structural isomerism influence its physicochemical properties?
- Stereochemical considerations :
- The ethyl and dimethylamino groups create steric hindrance, reducing water solubility compared to analogs like neopentyl glycol .
- Isomer differentiation :
- 2-ethyl vs. 2-methyl isomers : Distinguished via ¹³C NMR (δ 22–25 ppm for ethyl carbons vs. δ 18–20 ppm for methyl) .
- Impact on applications :
- Branched structure enhances lipid bilayer penetration in drug delivery studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
